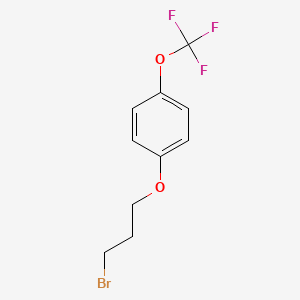

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene

Description

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene is a brominated aromatic ether featuring a 3-bromopropoxy chain and a trifluoromethoxy (-OCF₃) group on a benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity and stability, while the bromopropoxy moiety provides a handle for further functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

1-(3-bromopropoxy)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c11-6-1-7-15-8-2-4-9(5-3-8)16-10(12,13)14/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASDCGNENJFFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546358 | |

| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102793-82-8 | |

| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene typically involves the reaction of 4-(trifluoromethoxy)phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and an appropriate solvent.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. The trifluoromethoxy group can influence the reactivity of the benzene ring by withdrawing electron density, making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene with key analogs, highlighting structural variations, properties, and applications:

Key Structural and Functional Comparisons

Electronic Effects :

- The trifluoromethoxy group (-OCF₃) in the target compound is strongly electron-withdrawing, activating the benzene ring toward electrophilic substitution at specific positions. This contrasts with tert-butyl (in ), which is electron-donating and deactivates the ring.

- Bromopropoxy vs. bromomethyl : The longer chain in bromopropoxy increases steric hindrance but offers flexibility for coupling reactions, whereas bromomethyl enables faster SN2 reactivity .

Reactivity :

- The target’s bromopropoxy group undergoes nucleophilic displacement (e.g., with amines to form Fragment 1 in ), similar to benzyl chloride derivatives ().

- Fluoromethyl analogs (e.g., 1-(fluoromethyl)-4-(trifluoromethoxy)benzene in ) exhibit distinct ¹⁹F NMR shifts (δ ~ -55 to -60 ppm) and are used in radiofluorination studies .

Applications :

- Agrochemicals : The target and 1-(bromomethyl)-4-(trifluoromethoxy)benzene are critical in synthesizing flufenerim, a pesticide effective against aphids and moths .

- Pharmaceuticals : Compounds like 1-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene are intermediates in nitroimidazole-based drugs (e.g., VL-2098 for antimicrobial applications) .

Data Tables

Table 1: NMR Data for Selected Compounds

Table 2: Yield and Purity in Syntheses

Biological Activity

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene, with the CAS number 102793-82-8, is a chemical compound that exhibits significant biological activity. Its unique structural features, including a bromopropoxy group and a trifluoromethoxy moiety, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Formula

- C : 10

- H : 10

- Br : 1

- F : 3

- O : 1

Molecular Weight

- 241.01 g/mol

Structural Characteristics

The compound features a benzene ring substituted with a bromopropoxy group at one position and a trifluoromethoxy group at another. This configuration may influence its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Similar compounds have demonstrated the ability to modulate various biochemical pathways, suggesting that this compound may also exert diverse effects at the molecular level.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy.

Biological Assays and Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of halogenated phenols have shown activity against various bacterial strains.

- Enzyme Inhibition : The trifluoromethoxy group may enhance binding affinity to specific enzymes involved in metabolic pathways. Studies suggest that similar compounds can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

- Anticancer Activity : A study evaluating the anticancer potential of halogenated phenolic compounds found that certain derivatives could induce apoptosis in cancer cell lines. The presence of bromine and trifluoromethyl groups was correlated with enhanced cytotoxicity.

- Neuroprotective Effects : Research into neuroprotective agents has revealed that compounds with similar functional groups can protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases.

Comparative Analysis

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 102793-82-8 | Antimicrobial, anticancer |

| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Enzyme inhibition |

| Ethyl 2-amino-3-hydroxy-3-phenylpropanoate | 42267-16-3 | Metabolic pathway modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.